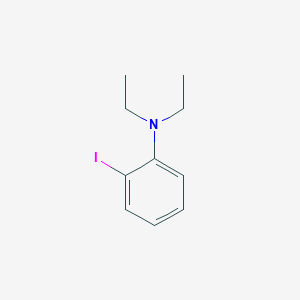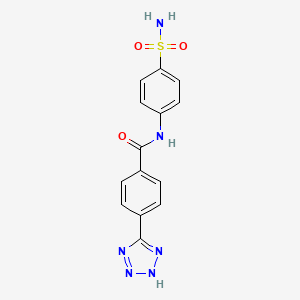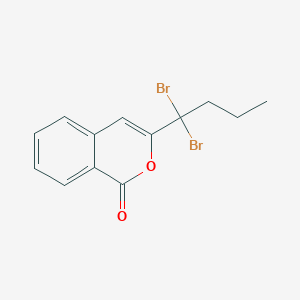
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of five amino acids: L-glutamine, L-serine, L-leucine, L-phenylalanine, and L-ornithine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-glutamine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-serine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-leucine, L-phenylalanine, and L-ornithine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol
Substitution Reagents: Various protecting groups and coupling reagents used in SPPS
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked peptides, while substitution reactions can yield peptides with modified side chains.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating signaling pathways or metabolic processes. The molecular targets and pathways involved would vary based on the peptide’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-L-ornithine: Similar structure but lacks the diaminomethylidene modification.
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-L-lysine: Similar peptide with lysine instead of ornithine.
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-L-arginine: Similar peptide with arginine instead of ornithine.
Uniqueness
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the peptide’s chemical reactivity, stability, and biological activity, distinguishing it from other similar peptides.
Propriétés
Numéro CAS |
651357-03-8 |
|---|---|
Formule moléculaire |
C29H47N9O8 |
Poids moléculaire |
649.7 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H47N9O8/c1-16(2)13-20(36-27(44)22(15-39)38-24(41)18(30)10-11-23(31)40)25(42)37-21(14-17-7-4-3-5-8-17)26(43)35-19(28(45)46)9-6-12-34-29(32)33/h3-5,7-8,16,18-22,39H,6,9-15,30H2,1-2H3,(H2,31,40)(H,35,43)(H,36,44)(H,37,42)(H,38,41)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
MCZQZFUDFYTUQN-YFNVTMOMSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)
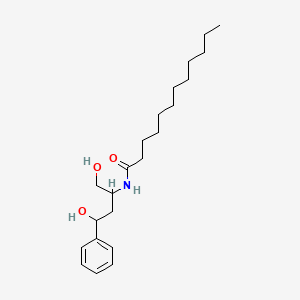
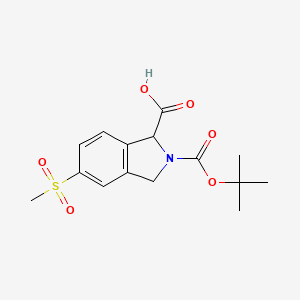
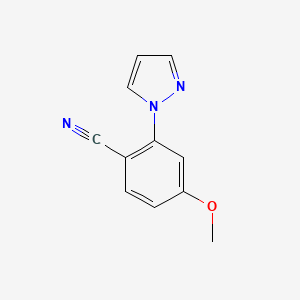

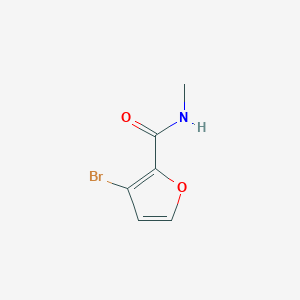

![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)
methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)
